molecular formula C13H13ClN2O3S2 B5815696 ethyl (2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-methyl-1,3-thiazol-5-yl)acetate

ethyl (2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-methyl-1,3-thiazol-5-yl)acetate

Cat. No. B5815696
M. Wt: 344.8 g/mol
InChI Key: JJZBFSWFCOUJNQ-UHFFFAOYSA-N
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Description

Ethyl (2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-methyl-1,3-thiazol-5-yl)acetate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of ethyl (2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-methyl-1,3-thiazol-5-yl)acetate is not fully understood. However, it has been proposed that the compound may act by inhibiting the activity of enzymes involved in the biosynthesis of important cellular components.
Biochemical and Physiological Effects:
Ethyl (2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-methyl-1,3-thiazol-5-yl)acetate has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to induce apoptosis in cancer cells, thereby inhibiting their growth and proliferation.

Advantages and Limitations for Lab Experiments

One of the major advantages of using ethyl (2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-methyl-1,3-thiazol-5-yl)acetate in lab experiments is its high potency and specificity towards the target enzymes. However, one of the major limitations of using this compound is its potential toxicity towards normal cells.

Future Directions

There are several future directions in which the research on ethyl (2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-methyl-1,3-thiazol-5-yl)acetate can be taken. One of the major areas of research is the development of more potent and specific analogs of this compound for use in various applications. Another direction is the study of the compound's potential use in the treatment of various diseases, including cancer and bacterial infections.
Conclusion:
In conclusion, ethyl (2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-methyl-1,3-thiazol-5-yl)acetate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is needed to fully understand its potential applications and limitations.

Synthesis Methods

The synthesis of ethyl (2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-methyl-1,3-thiazol-5-yl)acetate involves a series of chemical reactions that include the condensation of 2-aminothiazole with 2-chloroacetic acid, followed by the reaction with thionyl chloride and finally the reaction with ethyl alcohol. The final product is obtained as a white crystalline powder.

Scientific Research Applications

Ethyl (2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-methyl-1,3-thiazol-5-yl)acetate has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antimicrobial, antifungal, and anticancer properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

ethyl 2-[2-[(5-chlorothiophene-2-carbonyl)amino]-4-methyl-1,3-thiazol-5-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3S2/c1-3-19-11(17)6-9-7(2)15-13(21-9)16-12(18)8-4-5-10(14)20-8/h4-5H,3,6H2,1-2H3,(H,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJZBFSWFCOUJNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(N=C(S1)NC(=O)C2=CC=C(S2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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